9-Chloro Nevirapine

Description

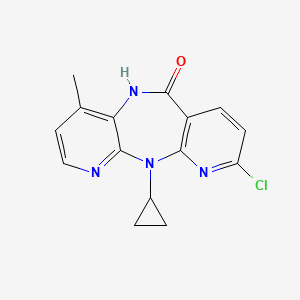

Structure

3D Structure

Properties

IUPAC Name |

14-chloro-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O/c1-8-6-7-17-14-12(8)19-15(21)10-4-5-11(16)18-13(10)20(14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBDKHOKFSZPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)Cl)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interaction and Mechanistic Elucidation of 9 Chloro Nevirapine with Biological Targets

Allosteric Binding Site Characterization and Ligand-Induced Conformational Dynamics

9-Chloro Nevirapine (B1678648), like other NNRTIs, binds to an allosteric site on the HIV-1 RT, a hydrophobic pocket located approximately 10 Å from the polymerase active site. patsnap.com This binding is non-competitive with respect to the nucleoside triphosphate substrates. patsnap.com The interaction is predominantly hydrophobic in nature and induces significant conformational changes in the enzyme, which are critical to its inhibitory function. nih.gov

Crystal structure analysis of HIV-1 RT complexed with 9-Chloro TIBO and the related 8-Chloro TIBO reveals that the primary interactions involve polypeptide segments around the β5-β6 connecting loop (residues 95-105) and the β13-β14 hairpin (residues 235-236). nih.gov The binding of these inhibitors is sensitive to mutations in this region; for instance, the Tyr181Cys mutation confers a high level of resistance, indicating the critical role of Tyr181 in the binding of TIBO compounds. nih.gov In the resistant mutant, the loss of the bulky tyrosine residue leads to a loss of significant interactions with the inhibitor. nih.gov

| Residue/Region | Role in Interaction with 9-Chloro Nevirapine and related NNRTIs |

|---|---|

| Tyr181 | Forms significant interactions with the inhibitor. Mutation to Cysteine (Cys) leads to high-level resistance due to loss of these interactions. nih.gov |

| Tyr188 | A key residue in the hydrophobic pocket that makes contact with Nevirapine. nih.gov |

| β5-β6 loop (residues 95-105) | Polypeptide segment involved in interactions, showing differences between 8-Cl and 9-Cl TIBO complexes. nih.gov |

| β13-β14 hairpin (residues 235-236) | Another polypeptide region showing conformational differences upon binding of different TIBO derivatives. nih.gov |

The allosteric binding of this compound induces substantial conformational changes in the HIV-1 RT enzyme, which are fundamental to its inhibitory effect. patsnap.com A critical and consistent observation across various NNRTI-RT complexes, including those with 9-Chloro TIBO, is the significant displacement of the β12-β13 hairpin, also known as the "primer grip". nih.govresearchgate.net This structural element is responsible for correctly positioning the template-primer duplex for catalysis. Its displacement is thought to alter the relative positions of the primer terminus and the polymerase active site, thereby hindering the chemical step of DNA polymerization. nih.gov

Advanced Structural Biology and Computational Chemistry of 9 Chloro Nevirapine Complexes

High-Resolution Crystallographic Studies of 9-Chloro Nevirapine (B1678648) Analogues (e.g., 9-Chloro-TIBO) in Complex with Target Enzymes

X-ray crystallography has been instrumental in visualizing the binding of 9-Chloro Nevirapine analogues, like 9-Chloro-TIBO, to HIV-1 RT. These studies reveal the precise orientation of the inhibitor within the non-nucleoside inhibitor binding pocket (NNIBP) and the conformational changes induced in the enzyme upon binding.

Crystal structures of HIV-1 RT complexed with 8-Cl TIBO and 9-Cl TIBO have been determined at 3.0 Å resolution. researchgate.net These structures provide a static yet detailed snapshot of the inhibitor-enzyme complex. For instance, the binding of nevirapine, a closely related compound, to an RT-DNA complex has been resolved at 2.85 Å, revealing significant conformational changes in the enzyme. nih.gov The binding of nevirapine leads to the opening of the NNRTI-binding pocket, which is a crucial aspect of its inhibitory mechanism. nih.gov

At the atomic level, the interactions between this compound analogues and the target protein are a complex interplay of various non-covalent forces. The chlorine atom, a key feature of this compound, often participates in specific interactions that enhance binding affinity.

A systematic analysis of protein-ligand interactions in the Protein Data Bank (PDB) shows that chlorine atoms are frequently involved in halogen bonds, with a preference for interacting with backbone carbonyl oxygen atoms. nih.gov In the context of HIV-1 RT, the inhibitor displaces the primer grip in the palm subdomain, which in turn causes a cascade of conformational changes, including the relocation of the primer terminus and the hyper-extension of the thumb domain. proteopedia.org These alterations distort the dNTP binding site, ultimately inhibiting DNA synthesis. proteopedia.org

The table below summarizes key crystallographic resolutions obtained for Nevirapine and its analogues in complex with HIV-1 RT.

| Inhibitor | Target | Resolution (Å) | PDB ID (Example) |

| 9-Cl-TIBO | HIV-1 RT | 3.0 | 1BQM |

| 8-Cl-TIBO | HIV-1 RT | 3.0 | 1BQN |

| Nevirapine | HIV-1 RT/DNA Complex | 2.85 | 3V81 |

The stability of the this compound-RT complex is heavily reliant on a network of hydrogen bonds and hydrophobic interactions. The butterfly-like conformation of nevirapine and its analogues allows for extensive contacts with residues within the NNIBP. proteopedia.org

Key interactions for nevirapine and similar NNRTIs often involve hydrogen bonds with the backbone atoms of residues like Lys101. nih.govnih.gov Hydrophobic interactions are also critical, with the inhibitor making contact with a pocket of aromatic residues including Tyr181, Tyr188, Phe227, and Trp229, as well as other hydrophobic residues like Leu234 and Tyr318. nih.govnih.gov The chlorine atom in this compound can contribute to these interactions through favorable contacts with surrounding residues.

Molecular Modeling and Simulation Approaches

Computational methods, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations, complement experimental data by providing insights into the dynamic nature of inhibitor-protein interactions and the energetic factors that drive binding.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogues, docking studies can accurately predict their binding mode within the NNIBP of HIV-1 RT. nih.gov Scoring functions are then used to estimate the binding affinity, helping to rank potential inhibitors. nih.govfrontiersin.org

Docking studies have successfully reproduced the experimentally observed binding modes of various NNRTIs, with root-mean-square deviation (RMSd) values often less than 1.0 Å between the predicted and crystallographic poses. nih.gov These studies confirm the importance of interactions with key residues like Lys101 and the aromatic pocket. frontiersin.org

The following table presents a conceptual overview of typical results from a molecular docking study, including the predicted binding affinity (scoring) and the key interacting residues.

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound Analogue | -9.5 to -11.0 | Lys101, Tyr181, Tyr188, Trp229, Leu234 |

| Nevirapine | -8.0 to -9.5 | Lys101, Val106, Val179, Tyr181, Cys188, Trp229, Leu234 |

These simulations can also reveal how mutations in the binding pocket affect the inhibitor's efficacy by altering the dynamics and allosteric communication networks within the protein. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of individual residues during the simulation. nih.gov

For a more detailed understanding of the electronic nature of inhibitor-protein interactions, quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. nih.govkit.edu QM calculations can provide accurate descriptions of phenomena like charge distribution, polarization, and the formation and breaking of chemical bonds. nih.gov

The molecular fractionation with conjugate caps (B75204) (MFCC) approach has been used to perform QM calculations on the entire HIV-1 RT/nevirapine complex, providing a quantum mechanical interaction spectrum between the drug and individual amino acid residues. nih.gov Hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) allow for a high-level QM treatment of the critical binding site region while the rest of the protein is treated with a more computationally efficient MM force field. ddtjournal.com These calculations have been used to study the binding of NNRTIs and have shown that in addition to hydrogen bonds, π-π stacking and C-H/π interactions contribute significantly to the binding energy. ddtjournal.comrsc.org

Quantum Mechanical (QM) and Hybrid QM/MM (ONIOM) Calculations for Electronic Structure and Interaction Energies

Conformational Analysis using Semiempirical and Ab Initio Methods

The three-dimensional structure of an inhibitor is crucial for its biological activity. Conformational analysis of this compound (9-chloro-TIBO) provides insight into the specific spatial arrangement required for optimal binding to the NNRTI binding pocket of HIV-1 RT.

X-ray crystallography studies of HIV-1 RT complexed with 9-chloro-TIBO have revealed that the inhibitor's conformation upon binding is significantly distorted compared to its conformation in a crystalline state by itself. nih.gov This induced-fit phenomenon allows the molecule to effectively mimic the "butterfly-like" shape of other potent NNRTIs, such as nevirapine, despite inherent structural differences. nih.gov This observation underscores the flexibility of the TIBO scaffold and the plasticity of the enzyme's binding pocket.

Computational methods, including semiempirical and more rigorous ab initio and Density Functional Theory (DFT) calculations, are employed to explore the potential energy surface of the molecule. These methods can calculate the energies of different conformations to identify low-energy, stable structures. For related NNRTIs like nevirapine, such calculations have shown that the specific butterfly-like shape and conformational flexibility are essential for inducing the necessary conformational changes in the HIV-1 RT structure for effective inhibition. While specific quantum mechanical studies detailing the full rotational potential of this compound are not broadly published, the principles derived from nevirapine and the crystallographic data of the 9-chloro-TIBO complex confirm that its ability to adopt a specific, albeit distorted, conformation is key to its inhibitory action. nih.gov

Calculation of Molecular Electrostatic Potentials and Frontier Orbitals

Understanding the electronic properties of this compound is fundamental to explaining its interaction with the amino acid residues of the binding pocket. Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis are computational tools that provide this understanding.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. actascientific.com It helps in identifying the electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions. actascientific.comrsc.org For this compound, the MEP would highlight negative potentials around the nitrogen and oxygen atoms, which are potential hydrogen bond acceptors, and positive or neutral potentials around the hydrocarbon portions, corresponding to the predominantly hydrophobic nature of the NNRTI binding pocket. actascientific.com These electrostatic interactions, though secondary to hydrophobic contacts for many NNRTIs, are critical for orienting the ligand correctly within the binding site. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijcaonline.org The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. ijcaonline.org For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity and potential for charge-transfer interactions with receptor residues. These calculations help rationalize the electronic aspects of the drug-receptor binding and contribute to the design of new analogs with improved electronic complementarity to the target. ijcaonline.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational strategies for identifying the key structural features of a series of compounds that are responsible for their biological activity. These models are extensively used in the study of TIBO derivatives to guide the synthesis of more potent inhibitors. nih.gov

A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for binding and biological activity. nih.gov For NNRTIs, including the TIBO class, pharmacophore models consistently highlight a butterfly-shaped structure with specific hydrophobic wings and a central core capable of hydrogen bonding. researchgate.net

QSAR studies establish a mathematical relationship between the physicochemical properties (descriptors) of a set of molecules and their inhibitory activity. tandfonline.com For TIBO derivatives, various QSAR models have been developed, identifying critical descriptors for activity.

Key Findings from QSAR Studies on TIBO Derivatives:

Hydrophobicity: This is consistently identified as a major factor driving the binding of TIBO derivatives. The NNRTI pocket is largely hydrophobic, and increasing the hydrophobicity of substituents often leads to enhanced activity. nih.govmdpi.com

Steric Properties: The size and shape of substituents at various positions on the TIBO scaffold are crucial. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that indicate regions where bulky groups are favored or disfavored. nih.gov

Electronic Properties: The electrostatic field is also a significant contributor. CoMFA studies show that electrostatic properties can be directly related to the binding structure of the complex. nih.gov

Indicator Variables: Specific structural features, such as the presence of a chlorine atom on the six-membered ring (as in this compound), have been shown to be important for activity. journalirjpac.com

Development of Predictive Models for Compound Binding

The primary goal of QSAR and related computational methods is the development of robust models that can accurately predict the binding affinity of novel, unsynthesized compounds. nih.gov Various statistical and machine learning techniques have been applied to TIBO derivatives to create such predictive models.

Linear models, such as those developed using Multiple Linear Regression (MLR) and Partial Least Squares (PLS), have successfully correlated molecular descriptors with anti-HIV activity. journalirjpac.comnih.gov Non-linear approaches, including Artificial Neural Networks (NN), often provide superior predictive power by capturing more complex relationships between structure and activity. mdpi.com

A study on 82 TIBO derivatives using a neural network approach yielded models with high predictive accuracy, confirming the importance of hydrophobicity in determining the anti-HIV-1 activity. mdpi.com Another comparative QSAR study on 70 TIBO derivatives developed and validated several models using different sets of descriptors and modeling techniques. nih.gov

The table below summarizes the statistical quality of some predictive QSAR models developed for TIBO derivatives.

| Model Type | No. of Compounds | Statistical Parameter (r² or q²) | Value | Reference |

|---|---|---|---|---|

| CoMFA | 50 | q² (Cross-validated r²) | 0.704 | nih.gov |

| CoMSIA | 50 | q² (Cross-validated r²) | 0.776 | nih.gov |

| Neural Network (NN) | 82 | q² (Cross-validated r²) | 0.839 - 0.845 | mdpi.com |

| MLR | 14 | r² (Correlation coefficient) | 0.926 | journalirjpac.com |

| FA-PLS | 70 | R²pred (External validation) | 0.707 | nih.gov |

Note: r² (squared correlation coefficient) measures the goodness of fit, while q² (cross-validated r²) and R²pred measure the predictive ability of the model.

These models, once validated, serve as powerful tools for predicting the activity of new TIBO analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be based on the structure of the ligand (pharmacophore screening) or the structure of the receptor (molecular docking).

The process for identifying novel ligands based on the this compound scaffold typically involves the following steps:

Model Development: A validated 3D pharmacophore model is generated based on the key features of highly active TIBO derivatives, or a docking protocol is established using the crystal structure of HIV-1 RT complexed with 9-chloro-TIBO. nih.govnih.gov

Database Screening: Large compound databases (e.g., ZINC, Enamine) containing millions of virtual compounds are screened. researchgate.net In pharmacophore screening, the database is filtered to find molecules that match the pharmacophore features. In docking, compounds are computationally placed into the NNRTI binding pocket and scored based on their predicted binding affinity. nih.gov

Hit Filtering and Prioritization: The initial hits are filtered based on various criteria, such as predicted binding energy, drug-likeness (e.g., Lipinski's rule of five), and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net

Experimental Validation: The top-ranked compounds are then acquired or synthesized for experimental testing to confirm their inhibitory activity against HIV-1 RT.

This approach leverages the structural and activity information from known inhibitors like this compound to efficiently explore vast chemical space, significantly accelerating the discovery of new lead compounds with novel scaffolds and potentially improved resistance profiles. nih.govnih.gov

Molecular Mechanisms of Resistance to 9 Chloro Nevirapine

Characterization of Resistance-Conferring Mutations in the NNRTI Binding Pocket

The Y181C and Y188L mutations are among the most significant mutations conferring high-level resistance to first-generation NNRTIs like nevirapine (B1678648). nih.gov

Tyr181Cys (Y181C): This is a nonpolymorphic mutation selected in vivo primarily by nevirapine. stanford.edu The tyrosine residue at position 181 is crucial for the binding of many NNRTIs, engaging in aromatic stacking interactions. The substitution of tyrosine with a smaller, non-aromatic cysteine residue at this position leads to a significant loss of these stabilizing pi-stacking interactions, drastically reducing the binding affinity of the drug. nih.govnih.gov The Y181C mutation confers very high-level resistance (50- to 100-fold) to nevirapine. nih.gov While it is the most common mutation observed with nevirapine monotherapy, its emergence can be influenced by co-administered drugs like zidovudine (B1683550) (AZT), which may lead to the selection of other mutations instead. nih.govnih.gov

Tyr188Leu (Y188L): Similar to Y181, the tyrosine at position 188 is a key residue in the NNRTI binding pocket. The Y188L mutation involves the substitution of the aromatic tyrosine with a bulky but non-aromatic leucine. This change eliminates critical aromatic interactions with the inhibitor and can introduce steric clashes. nih.gov The Y188L mutation is known to cause greater than 50-fold reduced susceptibility to nevirapine. stanford.edu The loss of the bulky tyrosine side-chain and subsequent repositioning of other residues like Phe227 can increase the volume of the binding cavity, further weakening inhibitor binding. nih.gov This mutation is associated with high-level resistance to first-generation NNRTIs. nih.govresearchgate.net

The Lys103Asn (K103N) mutation is one of the most frequently selected mutations by numerous NNRTIs and is commonly found in patients experiencing treatment failure. uah.esresearchgate.net It is estimated to be present in 40%–60% of NNRTI-resistant viruses. nih.gov

Unlike mutations at positions 181 and 188 which directly interact with the bound drug, Lys103 is located at the entrance of the NNRTI binding pocket. uah.esnih.gov The resistance mechanism conferred by K103N is more subtle and involves conformational changes. In the mutant enzyme, the asparagine at position 103 can form a new hydrogen bond with the side chain of Tyr188. uah.esnih.gov This interaction, which is absent in the wild-type enzyme, stabilizes a "closed" conformation of the binding pocket. uah.esresearchgate.net This pre-emptive stabilization of the closed pocket interferes with the entry and binding of the NNRTI, effectively increasing the energy barrier for the drug to access its target site. uah.esnih.gov This novel mechanism explains the broad cross-resistance of the K103N mutant to different classes of NNRTIs. researchgate.netnih.gov

Structural Basis of Resistance: Loss of Aromatic Ring Stacking and Binding Pocket Rearrangements

The structural basis for resistance to 9-Chloro Nevirapine fundamentally involves the disruption of the precise molecular interactions required for stable binding. A key interaction for nevirapine and related NNRTIs is aromatic pi-stacking with the tyrosine residues at positions 181 and 188. nih.gov

When mutations like Y181C or Y188L occur, the aromatic side chains are replaced by smaller or non-aromatic ones, leading to a direct loss of these favorable stacking interactions. nih.govnih.gov This significantly weakens the inhibitor's binding energy.

Furthermore, mutations can induce rearrangements within the binding pocket. For instance, the loss of the large side-chain at position 188 in the Y188L mutant, combined with the repositioning of the Phe227 side-chain, results in an enlargement of the binding cavity. nih.gov This increased volume allows for greater conformational flexibility of the inhibitor and reduces the snug fit necessary for potent inhibition. Even small conformational shifts in the protein backbone or side chains caused by a mutation can alter the pocket's topology, preventing the inhibitor from adopting its optimal binding conformation. youtube.com

Allosteric Mutations Affecting NNRTI Binding

NNRTIs function as allosteric inhibitors; they bind to a site distal from the polymerase active site and induce conformational changes that inhibit the enzyme's function. nih.gov Resistance can therefore arise not only from mutations directly within the binding pocket but also from mutations that disrupt this allosteric communication network. nih.gov

Mutations at the rim of the binding pocket, such as K103N and E138K, are examples of how changes outside the immediate drug-interacting surface can confer resistance. nih.gov These mutations can alter the dynamic conformational landscape of the reverse transcriptase enzyme. For example, the K103N mutation stabilizes a closed pocket conformation, hindering drug entry. uah.esnih.gov Other mutations might disrupt the transmission of the inhibitory conformational change from the NNRTI binding pocket to the distant polymerase active site or the "primer grip," which is essential for positioning the nucleic acid for polymerization. nih.gov While specific allosteric networks are complex and still under investigation, it is clear that mutations can confer resistance by impeding the allosteric mechanism without directly contacting the inhibitor. nih.govnih.gov

Comparative Resistance Profiles of this compound with First- and Second-Generation NNRTIs

The resistance profile of this compound is characteristic of first-generation NNRTIs, which also includes efavirenz (B1671121). A key feature of this class is a low genetic barrier to resistance, meaning that a single amino acid mutation can lead to a significant loss of antiviral activity. nih.govnih.gov

First-Generation Comparison (Nevirapine vs. Efavirenz): While both drugs are susceptible to mutations like K103N and Y181C, they tend to select for different resistance pathways.

Nevirapine more commonly selects for the Y181C mutation. nih.govelsevierpure.comnih.govplos.org

Efavirenz more commonly selects for the K103N mutation. nih.govelsevierpure.comnih.govplos.org

This differential selection has clinical implications for sequential NNRTI use. For example, the Y181C mutation selected by nevirapine confers high-level resistance to nevirapine but has a minimal effect on efavirenz susceptibility. nih.gov Conversely, K103N, selected by efavirenz, confers significant resistance to both drugs. nih.gov

First- vs. Second-Generation NNRTIs (e.g., Etravirine (B1671769), Rilpivirine): Second-generation NNRTIs were specifically designed to have a higher genetic barrier and to be effective against viral strains with common first-generation resistance mutations. nih.gov

These drugs, such as etravirine and rilpivirine, exhibit conformational flexibility, allowing them to adjust their binding mode within a mutated pocket. academicjournals.org

They tend to maintain activity against viruses with the K103N and Y181C mutations, which cause high-level resistance to first-generation agents. nih.govacademicjournals.org

However, extensive exposure to first-generation NNRTIs can lead to the accumulation of multiple mutations, which can result in cross-resistance, reducing the efficacy of second-generation drugs. academicjournals.org

Table of Resistance Mutations and their Effect on Different NNRTIs

| Mutation | Effect on Nevirapine (First-Gen) | Effect on Efavirenz (First-Gen) | Effect on Etravirine/Rilpivirine (Second-Gen) |

|---|---|---|---|

| K103N | High-level resistance | High-level resistance | Generally susceptible |

| Y181C | High-level resistance (>50-fold) | Minimal resistance (<2-fold) | Generally susceptible |

| Y188L | High-level resistance (>50-fold) | High-level resistance (>50-fold) | Reduced susceptibility |

| G190A/S | High-level resistance | High-level resistance | Reduced susceptibility |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatography is the cornerstone for separating 9-Chloro Nevirapine (B1678648) from impurities, starting materials, and other related analogues. These separation techniques are pivotal for both quantitative purity assessment and for isolating specific compounds for further structural analysis.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the most widely used technique for determining the purity of Nevirapine and its analogues. pharmacophorejournal.comjfda-online.compharmainfo.in Stability-indicating RP-HPLC methods are developed to separate the main compound from any potential degradation products or process-related impurities. pharmacophorejournal.comijpar.com

The principle of RP-HPLC involves a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. By adjusting the composition of the mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, differential partitioning of the compounds in the sample is achieved, leading to separation. ijpar.comthermofisher.com The method's specificity allows for the accurate quantification of impurities, with validation according to ICH guidelines ensuring linearity, accuracy, precision, and robustness. ijpar.comscispace.com The detection limit (LOD) and quantitation limit (LOQ) for impurities can be as low as 0.001% and 0.003%, respectively, demonstrating the high sensitivity of the method. scispace.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Waters Symmetry, Supelcosil LC-ABZ), 150 x 4.6 mm, 5 µm | pharmacophorejournal.comjfda-online.com |

| Mobile Phase | Mixture of Acetate or Phosphate Buffer and Acetonitrile (e.g., 45:55 v/v) | ijpar.com |

| Flow Rate | 1.0 ml/min | ijpar.com |

| Detection | UV Spectrophotometry at ~246-280 nm | ijpar.com |

| Temperature | Ambient | ijpar.com |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for the detection and quantification of volatile or semi-volatile impurities that may be present in the 9-Chloro Nevirapine sample. oup.comresearchgate.net These impurities could originate from residual solvents used during synthesis or from volatile side products.

In GC, the sample is vaporized and introduced into a column with a gaseous mobile phase (carrier gas). Separation is based on the differential partitioning of compounds between the carrier gas and a liquid or solid stationary phase within the column. GC-MS provides high specificity and sensitivity, allowing for the identification of trace-level volatile impurities. oup.comresearchgate.net Methods have been developed for Nevirapine that demonstrate good linearity, accuracy, and precision, proving GC-MS to be a valid alternative to HPLC for specific applications. oup.com

When an unknown impurity or a specific analogue needs to be identified, preparative liquid chromatography is the method of choice for its isolation. scirp.orgwaters.com Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to purify and collect larger quantities of a specific compound from a mixture for subsequent characterization by techniques like NMR and mass spectrometry. lcms.cz

The process involves using larger columns with greater stationary phase capacity and higher mobile phase flow rates. waters.com Mass-directed purification systems can be employed, where a mass spectrometer triggers fraction collection only when the compound with the target mass-to-charge ratio elutes from the column. scirp.org This approach is highly efficient for isolating degradation products or synthetic analogues of this compound, providing the pure material necessary for unambiguous structural elucidation. scirp.orglcms.cz

Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and spatial arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound in solution. researchgate.net

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts, integration values, and coupling patterns are used to piece together the molecule's framework.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing the complexity of the molecule and the chemical environment of each carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) is a specialized ¹³C NMR experiment that helps to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This information is invaluable for confirming assignments made from ¹H and ¹³C spectra.

Beyond basic structural confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. scirp.org Furthermore, NMR studies, particularly those employing the Nuclear Overhauser Effect (NOE), combined with quantum mechanical calculations, can be used to determine the preferred three-dimensional conformation of the molecule in solution. nih.govnih.gov Studies on Nevirapine have shown that its geometry in solution is very similar to its conformation when bound to its biological target. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. uwc.ac.zaresearchgate.net The technique works by measuring the absorption of infrared radiation by the sample at different wavelengths. Specific bonds within the molecule vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, FTIR spectroscopy would confirm the presence of key functional groups inherited from the Nevirapine structure. The introduction of a chlorine atom onto one of the pyridine (B92270) rings would be expected to cause subtle shifts in the aromatic stretching and bending vibrations compared to the parent compound. Comparing the spectrum of a synthesized sample to a reference standard provides a quick and reliable method for identity confirmation. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| Amine (N-H) | 3295 - 3188 | Stretching | nih.gov |

| Cyclic Amide (C=O) | ~1646 | Stretching | nih.gov |

| Aromatic C=C | ~1600 - 1450 | Stretching | uwc.ac.za |

| Amine (C-N) | ~1350 - 1250 | Stretching | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for the unambiguous determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

For Nevirapine and its derivatives, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a frequently employed method due to its high sensitivity and selectivity. mdpi.com In a typical analysis, the parent molecule is ionized, often by adding a proton to form the [M+H]⁺ ion, and its m/z is determined. To gain structural information, this parent ion is then fragmented, and the m/z of the resulting product ions are measured.

The molecular formula of Nevirapine is C₁₅H₁₄N₄O, giving it a monoisotopic mass of approximately 266.12 Da. In mass spectrometry, it is often observed as its protonated form [M+H]⁺ at an m/z of 267. nih.gov A common fragmentation pathway for Nevirapine involves the loss of its cyclopropyl group (C₃H₅), resulting in a significant product ion at m/z 226. nih.gov

For this compound, the molecular formula is C₁₅H₁₃ClN₄O. The introduction of a chlorine atom in place of a hydrogen atom on the aromatic ring increases the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak, with two signals separated by approximately 2 Da and a relative intensity ratio of about 3:1. The predicted fragmentation would likely follow a similar pathway to Nevirapine, with the primary loss of the cyclopropyl group.

Table 1: Predicted Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted Parent Ion [M+H]⁺ (m/z) | Predicted Major Fragment Ion (m/z) | Predicted Fragmentation Pathway |

|---|---|---|---|---|---|

| Nevirapine | C₁₅H₁₄N₄O | 266.12 | 267 | 226 | Loss of cyclopropyl group (-C₃H₅) nih.gov |

| This compound | C₁₅H₁₃³⁵ClN₄O / C₁₅H₁₃³⁷ClN₄O | 300.08 / 302.07 | 301 / 303 | 260 / 262 | Predicted loss of cyclopropyl group (-C₃H₅) |

UV-Visible (UV-Vis) and Spectrofluorimetric Methods for Quantification in Research Assays

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The method is based on Beer's law and is valued for its simplicity, cost-effectiveness, and reliability. ijprajournal.com

Several UV spectrophotometric methods have been developed for the quantification of Nevirapine in various solvents. ijprajournal.comsaudijournals.com The wavelength of maximum absorbance (λmax) is dependent on the solvent used, with reported values at 282 nm in a methanol and water mixture, and 351 nm in ethanol. ijprajournal.comsaudijournals.com For analytical purposes in chromatography, detection is often performed at 280 nm. nih.gov

The introduction of a chlorine atom onto the aromatic core of the Nevirapine structure would be expected to influence its UV-Vis absorption profile. As a substituent, chlorine can act as an auxochrome, potentially causing a shift in the λmax to longer (bathochromic) or shorter (hypsochromic) wavelengths. Research on related 9-chloro-tetrahydroacridine derivatives shows absorption onsets around 363 nm, suggesting that this compound would also absorb significantly in the UVA range. beilstein-journals.org

Spectrofluorimetry is an analytical technique that measures the fluorescence emitted by a compound. It is often more sensitive and selective than UV-Vis spectrophotometry. While some compounds are naturally fluorescent, others may require chemical derivatization to produce a fluorescent product. A spectrofluorimetric method for Nevirapine has been reported that involves an oxidation reaction with sodium hypochlorite in an alkaline medium to produce a fluorescent derivative. scirp.org Research on structurally related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines has shown that these compounds exhibit fluorescence, with emission maxima ranging from 393 nm to 410 nm. beilstein-journals.org This suggests that this compound may possess intrinsic fluorescence that could be exploited for direct spectrofluorimetric analysis without derivatization.

Table 2: Spectroscopic Properties for Quantification

| Method | Compound | Parameter | Reported/Expected Value | Conditions/Notes |

|---|---|---|---|---|

| UV-Visible Spectrophotometry | Nevirapine | λmax (nm) | 282 saudijournals.com | In Methanol/Water |

| 351 ijprajournal.com | In Ethanol | |||

| This compound | λmax (nm) | Expected to absorb in the UVA range | Requires experimental determination; potential shift from Nevirapine λmax | |

| Spectrofluorimetry | Nevirapine | Fluorescence | Requires derivatization to produce a fluorescent product scirp.org | Oxidation with NaClO in NaOH scirp.org |

| This compound | Fluorescence | Potentially intrinsically fluorescent | Based on fluorescence of similar 9-chloro-acridine structures beilstein-journals.org |

Electrochemical and Biosensor-Based Analytical Research

Electrochemical methods are a class of analytical techniques that investigate the relationship between electricity and chemical reactions. They are known for their high sensitivity, rapid response, and cost-effectiveness. researchgate.net Voltammetric techniques, in particular, have been applied to the analysis of Nevirapine. iapchem.org

Studies on the electrochemical behavior of Nevirapine at a glassy carbon electrode have shown that it undergoes an irreversible, pH-dependent oxidation. iapchem.orgsrce.hr In a phosphate buffer at pH 10, a single, well-defined oxidation peak is observed at a potential of +0.749 V. iapchem.orgsrce.hr The process is diffusion-controlled and has been proposed to involve the transfer of a single electron. srce.hr This electrochemical property has been utilized to develop a sensitive differential pulse voltammetry method for quantifying Nevirapine in pharmaceutical and biological samples. srce.hr

The electrochemical properties of this compound are expected to differ from the parent compound. The chlorine atom is an electron-withdrawing group, which generally makes a molecule more difficult to oxidize. Consequently, it is predicted that the oxidation potential of this compound would be higher (more positive) than that of Nevirapine. This is supported by studies on other chlorinated heterocyclic compounds, such as a 9-chloro-tetrahydroacridine derivative, which exhibited a high onset oxidation potential of 1.50 V. beilstein-journals.org

Biosensor-based research focuses on developing analytical devices that combine a biological recognition element with a physicochemical transducer. mdpi.com While no specific biosensor for this compound has been reported, the development of such a device is theoretically plausible. An electrochemical biosensor, for instance, could be constructed by immobilizing a highly specific recognition element, such as a monoclonal antibody or a synthetic aptamer designed to bind this compound, onto an electrode surface. mdpi.com The binding event between this compound and the recognition element would then be converted into a measurable electrical signal (e.g., a change in current or potential), allowing for highly sensitive and selective detection.

Table 3: Electrochemical Oxidation Data

| Compound | Analytical Method | Oxidation Potential (V) | Electrochemical Characteristics |

|---|---|---|---|

| Nevirapine | Cyclic Voltammetry | +0.749 (at pH 10) iapchem.orgsrce.hr | Irreversible, pH-dependent, diffusion-controlled srce.hr |

| This compound | Cyclic Voltammetry | Predicted to be > +0.75 V | Predicted to be more difficult to oxidize due to the electron-withdrawing Cl group. |

Future Directions in Academic Research of 9 Chloro Nevirapine

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Key areas of exploration include:

Green Chemistry Approaches: The use of more environmentally friendly solvents and reagents is a growing priority. Research into photocatalytic degradation and other green methods for synthesizing and modifying nevirapine (B1678648) analogues is anticipated. researchgate.net

Process Optimization: Continuous manufacturing processes are being modeled and optimized to improve efficiency and reduce costs. vcu.edu This includes the development of novel methods for synthesizing key intermediates like 2-chloro-3-amino-4-picoline (CAPIC). google.com

Click Chemistry: The use of click chemistry offers a modular and efficient way to synthesize a variety of nevirapine analogues for studying metabolic profiles and identifying potentially reactive metabolites. researchgate.net This approach allows for the straightforward coupling of different molecular fragments. researchgate.net

Advanced Computational Design of Highly Specific and Potent Analogues

Computational modeling has become an indispensable tool in the rational design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netfrontiersin.org Future research will leverage increasingly sophisticated computational techniques to design analogues of 9-Chloro Nevirapine with enhanced potency, specificity, and the ability to overcome drug resistance.

Key computational strategies include:

Homology Modeling and Molecular Docking: These techniques are used to predict the binding affinity of new analogues to both wild-type and mutant forms of HIV reverse transcriptase (RT). emerginginvestigators.org This allows for the in-silico screening of large compound libraries to identify promising candidates.

Free-Energy Perturbation (FEP) Calculations: FEP calculations provide a more accurate prediction of binding free energies, guiding the optimization of lead compounds. researchgate.net This method has been successfully used to improve the potency and solubility of novel NNRTIs. researchgate.net

Structure-Based Drug Design: By analyzing the crystal structures of RT in complex with various inhibitors, researchers can identify key interactions and design new molecules that exploit the available space within the binding pocket. frontiersin.orgasm.org The concept of a "composite binding pocket," constructed from multiple inhibitor-RT complex structures, provides a more comprehensive template for designing novel inhibitors. asm.orggoogle.com

Deepening Understanding of Allosteric Regulation and Induced Fit Mechanisms

Nevirapine and its analogues are allosteric inhibitors, meaning they bind to a site on the RT enzyme that is distinct from the active site. patsnap.comwikipedia.org This binding induces a conformational change that inhibits the enzyme's function. patsnap.comfiocruz.br A deeper understanding of these allosteric mechanisms is crucial for designing more effective drugs.

Future research in this area will likely focus on:

Single-Molecule Fluorescence and Anisotropy: These techniques can be used to observe the conformational changes in RT in real-time as an inhibitor binds. nih.gov This can reveal subtle differences in how various analogues, like nevirapine and efavirenz (B1671121), affect the enzyme's dynamics. nih.gov

Molecular Dynamics (MD) Simulations: Nanosecond-scale MD simulations can reveal the dynamic process of inhibitor binding and unbinding, highlighting the key interactions that stabilize the inhibitor in the binding pocket. nih.govnih.gov These simulations can also shed light on how resistance mutations alter the allosteric communication network within the enzyme. nih.gov

Structural Biology of Mutant RTs: Determining the crystal structures of drug-resistant mutant RTs in complex with inhibitors is essential for understanding the structural basis of resistance and for designing new drugs that can overcome it. nih.govmdpi.com For example, the K103N mutation can confer resistance to nevirapine but not to all NNRTIs, and understanding the structural reasons for this is a key research goal. nih.gov

Development of Novel Molecular Probes for Real-Time Mechanistic Monitoring

To better understand the lifecycle of HIV and the mechanism of action of drugs like this compound, researchers are developing novel molecular probes. These probes can be used to visualize and track viral components and processes in real-time within infected cells.

Key developments in this area include:

Fluorogenic Probes: Scientists have developed diagnostic platforms that use fluorescent probes to detect specific nucleic acid structures within the HIV genome. pib.gov.in These probes can offer a highly selective method for identifying the virus. pib.gov.in

Click Chemistry for Labeling: Click chemistry is being employed to develop RT-specific nucleoside analogues that contain a "clickable" triple bond. nih.gov These analogues can be incorporated into viral DNA during reverse transcription, allowing for fluorescent labeling and visualization of the viral DNA. nih.gov While initial studies have shown promise, further refinement is needed to improve the efficiency and reduce background staining. nih.gov

Sequence-Specific Oligonucleotide Probes (SSOP): These probes are designed to detect specific drug resistance mutations in the RT gene. plos.org This technology can be adapted for high-throughput screening in epidemiological studies. plos.org

Integration of Multi-Omics Data with Structural Biology for Comprehensive Mechanistic Models

A holistic understanding of the effects of this compound and its analogues requires the integration of data from multiple "omics" fields with traditional structural biology. This systems biology approach can provide a more complete picture of the drug's mechanism of action and its impact on the host cell.

Future research will focus on:

Genomics and Transcriptomics: Analyzing the genomic and transcriptomic data from patients can help identify host factors that influence drug efficacy and the development of resistance. michalopoulos.net

Proteomics and Metabolomics: Studying the changes in the proteome and metabolome of cells upon drug treatment can reveal off-target effects and provide insights into the broader biological consequences of inhibiting HIV RT. michalopoulos.netexpertconferences.org

Integrated Models: By combining data from genomics, proteomics, metabolomics, and structural biology, researchers can create comprehensive computational models of HIV infection and treatment. michalopoulos.net These models can simulate the complex interactions between the virus, the host cell, and the drug, leading to new hypotheses and therapeutic strategies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 9-Chloro Nevirapine?

- Methodological Answer : Synthesis should follow established protocols for Nevirapine derivatives, such as chlorination under controlled conditions (e.g., using NaOCl or other chlorinating agents). Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the chloro substitution at position 8. Purity must be validated via HPLC (>95%), with retention time and spectral data compared to Nevirapine standards . For novel compounds, provide full spectral data (¹H, ¹³C NMR, IR) and elemental analysis in the Supporting Information, as per IUPAC guidelines .

Q. How can researchers ensure reproducibility in pharmacological assays for this compound?

- Methodological Answer : Follow NIH preclinical reporting guidelines (e.g., detailing animal models, dosing regimens, and statistical power calculations). Include positive/negative controls (e.g., Nevirapine as a comparator) and report IC₅₀/EC₅₀ values with 95% confidence intervals. Use standardized cell lines (e.g., MT-4 for HIV inhibition assays) and specify assay conditions (pH, temperature, incubation time) to enable replication .

Q. What analytical techniques are optimal for detecting this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred. Use MassHunter Qual or similar software for feature extraction and subtract background signals from controls (e.g., NaOCl without Nevirapine). Validate methods via spike-recovery experiments in matrices like wastewater, reporting limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How does the 9-chloro modification impact Nevirapine’s resistance profile against HIV-1 reverse transcriptase?

- Methodological Answer : Conduct in vitro resistance selection experiments using HIV-1 strains with known mutations (e.g., K103N, Y181C). Compare the fold-resistance of this compound to Nevirapine via enzymatic assays. Use molecular docking simulations to analyze steric/electronic effects of the chloro group on binding affinity. Cite structural data from X-ray crystallography of reverse transcriptase complexes .

Q. What are the metabolic and pharmacokinetic differences between Nevirapine and this compound?

- Methodological Answer : Perform comparative pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles (AUC, Cₘₐₓ, t₁/₂). Monitor metabolites via UPLC-QTOF-MS and assess hepatic cytochrome P450 interactions (e.g., CYP3A4 inhibition). Note that prolonged enterohepatic circulation observed in Nevirapine may differ due to altered lipophilicity from chlorination .

Q. How can conflicting data on this compound’s antiviral efficacy be resolved?

- Methodological Answer : Apply the FINER criteria to evaluate study feasibility and relevance. For example, discrepancies in IC₅₀ values may arise from variations in cell viability assays (MTT vs. luminescence). Re-analyze raw data using unified statistical methods (e.g., mixed-effects models) and validate findings across independent labs. Publish negative results in supplementary materials to reduce publication bias .

Q. What environmental degradation pathways are unique to this compound compared to its parent compound?

- Methodological Answer : Use simulated wastewater treatment systems to track degradation products. Employ high-resolution mass spectrometry (HRMS) and isotope-labeling to identify intermediates. Compare reaction rates under UV light vs. microbial activity. Reference Nevirapine’s known chlorination byproducts (e.g., dichloro derivatives) to hypothesize analogous pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.